molecular formula C10H21NO2 B8664436 1-(Hydroxymethyl)-2,2,6,6-tetramethylpiperidin-4-ol

1-(Hydroxymethyl)-2,2,6,6-tetramethylpiperidin-4-ol

Cat. No. B8664436
M. Wt: 187.28 g/mol
InChI Key: GGZVRPWBJOPSIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03974127

Procedure details

In a 1-liter stainless steel container are placed 79 grams of 2, 2, 6, 6-tetramethyl-4-hydroxypiperidine, 132 grams of paraformaldehyde and 300 milliliters of pyridine. The flask is evacuated, filled with nitrogen and this process repeated 3 times. The flask is then sealed and heated at 135° to 140°C. for 30 minutes with rocking. The flask is then cooled quickly to room temperature, the contents removed and the mixture filtered. The pyridine is removed from the filtrate on a rotary evaporator. The remaining viscous oil is dissolved in ether, treated with activated charcoal, brought to a boil and filtered. The ether is removed from the filtrate on a rotary evaporator to yield 1-hydroxymethyl-2, 2, 6, 6 -tetramethyl-4-hydroxypiperidine as a viscous oil.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
79 g
Type
reactant
Reaction Step Two
Quantity
132 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[CH2:7][CH:6]([OH:8])[CH2:5][C:4]([CH3:10])([CH3:9])[NH:3]1.[CH2:12]=[O:13]>N1C=CC=CC=1>[OH:13][CH2:12][N:3]1[C:4]([CH3:10])([CH3:9])[CH2:5][CH:6]([OH:8])[CH2:7][C:2]1([CH3:11])[CH3:1]

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
79 g
Type
reactant
Smiles
CC1(NC(CC(C1)O)(C)C)C
Step Three
Name
Quantity
132 g
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask is evacuated
ADDITION
Type
ADDITION
Details
filled with nitrogen
CUSTOM
Type
CUSTOM
Details
The flask is then sealed
TEMPERATURE
Type
TEMPERATURE
Details
heated at 135° to 140°C. for 30 minutes with rocking
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the contents removed
FILTRATION
Type
FILTRATION
Details
the mixture filtered
CUSTOM
Type
CUSTOM
Details
The pyridine is removed from the filtrate on a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The remaining viscous oil is dissolved in ether
ADDITION
Type
ADDITION
Details
treated with activated charcoal
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The ether is removed from the filtrate on a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
OCN1C(CC(CC1(C)C)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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